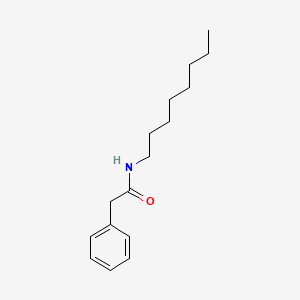
1-(3-Isocyanatopropoxy)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isocyanatopropoxy)nonane is an organic compound with the molecular formula C13H25NO2 It contains an isocyanate group (-N=C=O) and an ether linkage (-O-)
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropoxy)nonane can be synthesized through the reaction of 3-chloropropyl isocyanate with nonanol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(3-Isocyanatopropoxy)nonane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted ethers or amines.
科学研究应用
1-(3-Isocyanatopropoxy)nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
作用机制
The mechanism of action of 1-(3-Isocyanatopropoxy)nonane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines and alcohols, forming stable urea or urethane linkages. These reactions are crucial in the formation of polymers and other materials.
相似化合物的比较
- 1-(3-Isocyanatopropoxy)hexane
- 1-(3-Isocyanatopropoxy)octane
- 1-(3-Isocyanatopropoxy)decane
Comparison: 1-(3-Isocyanatopropoxy)nonane is unique due to its specific chain length, which can influence its physical properties and reactivity. Compared to shorter or longer chain analogs, it may offer a balance of flexibility and stability, making it suitable for specific applications in materials science and polymer chemistry.
属性
CAS 编号 |
60852-99-5 |
|---|---|
分子式 |
C13H25NO2 |
分子量 |
227.34 g/mol |
IUPAC 名称 |
1-(3-isocyanatopropoxy)nonane |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3 |
InChI 键 |
KNWHFFNKCMBDTO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOCCCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)





![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
